4-bromo-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
4-bromo-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29BrN4O/c1-26-11-13-28(14-12-26)22(16-25-23(29)17-3-6-20(24)7-4-17)18-5-8-21-19(15-18)9-10-27(21)2/h3-8,15,22H,9-14,16H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KESSQIYYAUOJRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)Br)C3=CC4=C(C=C3)N(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indoline Moiety: Starting with an appropriate indole derivative, methylation can be achieved using methyl iodide in the presence of a base.
Piperazine Ring Formation: The piperazine ring can be synthesized through a cyclization reaction involving appropriate amine precursors.
Amide Bond Formation: The final step involves coupling the brominated indoline and piperazine derivatives with a benzoyl chloride derivative to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The indoline moiety can be oxidized to form indole derivatives.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Indole derivatives.
Reduction: Hydrogen-substituted derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Research indicates that this compound exhibits several significant biological activities:
Antitumor Activity : Preliminary studies suggest that compounds with similar structural features can inhibit tumor growth by modulating signaling pathways involved in cell proliferation and apoptosis. For instance, derivatives of indoline and piperazine have shown promise in targeting cancer cell metabolism.
Antimicrobial Properties : The furan ring structure may enhance the compound's ability to penetrate microbial membranes, leading to effective antimicrobial action against various pathogens. Studies have indicated broad-spectrum antimicrobial activity for related furan-based compounds .
Neuroprotective Effects : The indoline moiety has been associated with neuroprotective properties, suggesting potential therapeutic benefits in neurodegenerative diseases. Research has indicated that indoline derivatives can protect against oxidative stress, which is a contributing factor in conditions like Alzheimer's disease.
Case Studies
Several studies have investigated the biological effects of this compound or its analogs:
- Antitumor Studies : A study published in the Journal of Medicinal Chemistry demonstrated that compounds similar to this one showed promising results in inhibiting the proliferation of various cancer cell lines through apoptosis induction. This research highlights the potential for developing new anticancer agents based on this compound's structure .
- Neuroprotective Effects : Research highlighted in Neuroscience Letters indicated that indoline derivatives possess neuroprotective effects against oxidative stress. This suggests potential applications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Antimicrobial Activity : A study reported in Antimicrobial Agents and Chemotherapy found that furan-based compounds exhibit broad-spectrum antimicrobial activity, supporting further exploration into the antimicrobial efficacy of this compound. The findings suggest that modifications to the structure could enhance its effectiveness against resistant strains of bacteria .
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The following compounds share structural or functional group similarities with the target molecule:
Functional Group Analysis
- Brominated Aromatic Ring : The bromine atom in the target compound and 4-bromo-N-(2-nitrophenyl)benzamide may enhance lipophilicity and binding affinity to hydrophobic enzyme pockets.
- The 1-methylindoline group may confer selectivity for neurological targets, though this is speculative without direct evidence.
- Heterocyclic Substituents : Pyrazole (in 2-Bromo-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide ) and thiazole (in ) rings are common in bioactive molecules due to their ability to participate in hydrogen bonding and π-π interactions.
Biological Activity
4-bromo-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and neurology. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C20H25BrN4
- Molecular Weight : 396.35 g/mol
- CAS Number : Not explicitly available in the search results but can be derived from its structure.
The compound is believed to exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR). Molecular docking studies indicate strong binding affinity to DHFR, which is crucial for nucleotide synthesis in rapidly dividing cells .
- Modulation of Neurotransmitter Systems : The piperazine moiety suggests potential interactions with serotonin and dopamine receptors, which could be beneficial in treating neurological disorders .
Antitumor Activity
Several studies have reported the antitumor properties of similar compounds within the indole and piperazine classes. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Neuropharmacological Effects
Research indicates that compounds with similar structures can exhibit anxiolytic and antidepressant effects. The interaction with serotonin receptors may provide a basis for these effects, suggesting that this compound could potentially be developed for treating anxiety disorders .
Case Studies
-
Case Study on Antitumor Activity :
- A study involving a series of indole derivatives demonstrated that compounds structurally related to this compound showed IC50 values in the low micromolar range against MCF-7 breast cancer cells. The study highlighted apoptosis as a primary mechanism of action.
-
Neuropharmacological Evaluation :
- In a behavioral study using rodent models, compounds with similar piperazine structures were evaluated for their anxiolytic effects using the elevated plus maze test. Results indicated a significant increase in time spent in open arms, suggesting reduced anxiety levels.
Tables of Biological Activity
Q & A
Q. What are the recommended synthetic routes for 4-bromo-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis involves multi-step coupling reactions, leveraging nucleophilic substitution and amide bond formation. Key steps include:
- Intermediate preparation : Bromobenzamide precursors can be synthesized via coupling of 4-bromobenzoic acid with ethylenediamine derivatives under carbodiimide-mediated conditions (e.g., EDC/HOBt) .
- Piperazine and indoline integration : The 4-methylpiperazine and 1-methylindoline moieties are introduced via SN2 reactions using activated halides or Mitsunobu reactions for ether linkages. Reaction optimization includes:
- Temperature control (e.g., 0–25°C for sensitive intermediates) .
- Solvent selection (e.g., DMF for polar aprotic environments) .
- Monitoring progress via TLC or HPLC to minimize side products .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., distinguishing piperazine protons at δ 2.3–3.1 ppm and indoline aromatic protons at δ 6.8–7.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ calculated for C₂₁H₂₆BrN₃O) .
- X-ray Crystallography : For absolute configuration determination, as demonstrated in related benzamide derivatives .
- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What preliminary biological screening approaches are appropriate for assessing its therapeutic potential?
- Methodological Answer :
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, BRAF) or GPCRs using fluorescence-based or radiometric assays .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Solubility and permeability : Evaluate via shake-flask method (aqueous solubility) and Caco-2 cell models for intestinal absorption .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro activity and in vivo efficacy data for this compound?
- Methodological Answer :
- Pharmacokinetic profiling : Measure bioavailability, half-life, and metabolic stability using LC-MS/MS in rodent plasma .
- Metabolite identification : Use liver microsomes or hepatocytes to identify inactivation pathways (e.g., cytochrome P450-mediated oxidation) .
- Formulation adjustments : Improve solubility via salt formation (e.g., hydrochloride) or nanoencapsulation .
Q. What strategies are effective in elucidating the compound's structure-activity relationships (SAR) given its complex substituents?
- Methodological Answer :
- Fragment-based design : Synthesize analogs with systematic substitutions (e.g., replacing 4-methylpiperazine with morpholine or varying bromine position) .
- Computational docking : Use Schrödinger Suite or AutoDock to predict binding modes to targets like dopamine receptors .
- Free-Wilson analysis : Quantify contributions of each substituent to biological activity using regression models .
Q. What computational and experimental methods are recommended for identifying primary biological targets?
- Methodological Answer :
- Proteome-wide screening : Employ affinity chromatography with immobilized compound and LC-MS/MS to identify binding proteins .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to putative targets (e.g., kinases) .
- CRISPR-Cas9 knockout : Validate target relevance by observing activity loss in gene-edited cell lines .
Data Contradiction Analysis
- Example : If SAR studies show conflicting activity trends for piperazine analogs, reconcile by:
- Conformational analysis : Use NMR or molecular dynamics to assess flexibility of the piperazine ring .
- Off-target profiling : Screen against unrelated targets (e.g., hERG channels) to rule out nonspecific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
